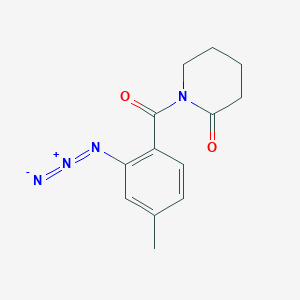

1-(2-Azido-4-methylbenzoyl)piperidin-2-one

Beschreibung

Eigenschaften

CAS-Nummer |

797751-38-3 |

|---|---|

Molekularformel |

C13H14N4O2 |

Molekulargewicht |

258.28 g/mol |

IUPAC-Name |

1-(2-azido-4-methylbenzoyl)piperidin-2-one |

InChI |

InChI=1S/C13H14N4O2/c1-9-5-6-10(11(8-9)15-16-14)13(19)17-7-3-2-4-12(17)18/h5-6,8H,2-4,7H2,1H3 |

InChI-Schlüssel |

FUADBLAEYWFJEU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C(=O)N2CCCCC2=O)N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Acylation of Piperidin-2-one

The most widely reported method involves the acylation of piperidin-2-one with 2-azido-4-methylbenzoyl chloride under basic conditions.

Procedure :

- Synthesis of 2-azido-4-methylbenzoyl chloride :

- 2-Chloro-4-methylbenzoic acid is treated with sodium azide ($$ \text{NaN}_3 $$) in dimethylformamide (DMF) at 60°C for 12 hours to yield 2-azido-4-methylbenzoic acid.

- The acid is converted to its acyl chloride using thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{(COCl)}2 $$) in anhydrous dichloromethane (DCM).

- Coupling reaction :

- Piperidin-2-one is dissolved in DCM with triethylamine ($$ \text{Et}_3\text{N} $$) as a base.

- 2-Azido-4-methylbenzoyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 6–12 hours.

- The product is isolated via extraction and purified by column chromatography (ethyl acetate/hexane, 1:3).

Yield : 65–78%.

Advantages : Straightforward, high scalability.

Challenges : Handling moisture-sensitive acyl chlorides and explosive azides requires strict safety protocols.

Protection-Deprotection Approach

This method employs temporary protection of the piperidin-2-one nitrogen to prevent side reactions.

Procedure :

- Boc protection :

Acylation :

Deprotection :

Yield : 70–82% over three steps.

Advantages : Improved regioselectivity and purity.

Challenges : Additional steps increase synthesis time.

Coupling Reagent-Mediated Synthesis

Modern methods utilize coupling agents to enhance efficiency.

Procedure :

- Activation of carboxylic acid :

- Amide bond formation :

Yield : 80–85%.

Advantages : Mild conditions, high functional group tolerance.

Challenges : Cost of reagents and purification challenges due to polar byproducts.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Safety Considerations |

|---|---|---|---|

| Direct Acylation | 65–78% | 6–12 hours | Explosive azides, moisture-sensitive reagents |

| Protection-Deprotection | 70–82% | 18–24 hours | Acidic deprotection conditions |

| Coupling Reagent-Mediated | 80–85% | 4–6 hours | High reagent cost |

Mechanistic Insights

- Acylation : Nucleophilic attack by the piperidin-2-one nitrogen on the electrophilic carbonyl carbon of the benzoyl chloride, facilitated by base-mediated deprotonation.

- Azide Introduction : A nucleophilic aromatic substitution (SNAr) replaces a halogen (e.g., Cl) with an azide group via $$ \text{NaN}_3 $$.

Optimization Strategies

- Solvent Selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates.

- Temperature Control : Reactions performed at 0°C minimize side reactions during acylation.

- Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively isolates the product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(2-Azido-4-methylbenzoyl)piperidin-2-on unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Azidogruppe kann oxidiert werden, um Nitro- oder andere oxidierte Derivate zu bilden.

Reduktion: Die Azidogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Azidogruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Reduktionsmittel wie Wasserstoffgas oder Natriumborhydrid für Reduktionsreaktionen und Oxidationsmittel wie Kaliumpermanganat für Oxidationsreaktionen. Lösungsmittel wie Dichlormethan oder Ethanol werden oft verwendet, um die Reaktanten zu lösen und die Reaktionen zu erleichtern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So führt beispielsweise die Reduktion der Azidogruppe typischerweise zu einem Amin-Derivat, während die Oxidation zu Nitro-Derivaten führen kann .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1-(2-Azido-4-methylbenzoyl)piperidin-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Azidogruppe kann an Click-Chemie-Reaktionen teilnehmen und stabile Triazolringe mit Alkinen bilden. Diese Eigenschaft macht sie nützlich bei Biokonjugations- und Markierungsstudien. Die Piperidin-2-on-Einheit kann mit verschiedenen Enzymen und Rezeptoren interagieren und deren Aktivität möglicherweise modulieren.

Wirkmechanismus

The mechanism of action of 1-(2-Azido-4-methylbenzoyl)piperidin-2-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and labeling studies. The piperidin-2-one moiety can interact with various enzymes and receptors, potentially modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Azido Derivatives : The azido group in 1-(2-Azido-4-methylbenzoyl)piperidin-2-one and (3S,5S,6R)-3-azido-6-methylpiperidin-2-one enables rapid cycloaddition reactions, making them valuable for probe labeling or drug-target engagement studies. However, the trifluoroethyl group in the latter increases metabolic stability due to fluorine’s electronegativity .

- Amino/Methoxy Derivatives: 1-(5-Amino-2-methoxyphenyl)piperidin-2-one exhibits enhanced solubility and hydrogen-bonding capacity, favoring interactions with biological targets like enzymes or receptors .

- Triazine-Containing Analogs : Compound 29’s triazine moiety introduces planar aromaticity, likely improving binding affinity to FFAR1/FFAR4 receptors, as seen in its role as a dual-acting modulator .

Key Observations :

- Azido Group Introduction : The azido group in piperidin-2-one derivatives is typically introduced via nucleophilic substitution or azide-transfer reagents (e.g., NaN₃), as inferred from fluorinated analogs .

- Yield Challenges : Complex substituents (e.g., triazine in Compound 29) reduce yields due to steric hindrance and purification demands, whereas simpler derivatives (e.g., thione analogs) achieve higher yields .

Physicochemical and Pharmacological Properties

- Solubility: 1-(5-Amino-2-methoxyphenyl)piperidin-2-one demonstrates balanced polar/non-polar characteristics, enabling solubility in both aqueous and organic media . In contrast, azido derivatives like 1-(2-Azido-4-methylbenzoyl)piperidin-2-one are likely less water-soluble due to the hydrophobic benzoyl group.

- Reactivity: The azido group’s high reactivity contrasts with the amino group’s nucleophilicty, directing these compounds toward divergent applications (e.g., bioconjugation vs. hydrogen-bond-mediated target binding) .

- Therapeutic Potential: Triazine-containing analogs (e.g., Compound 29) show promise as allosteric modulators, while fluorinated azido derivatives may serve as intermediates for CNS drugs due to blood-brain barrier penetration .

Biologische Aktivität

1-(2-Azido-4-methylbenzoyl)piperidin-2-one is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

1-(2-Azido-4-methylbenzoyl)piperidin-2-one features an azido group, which is known for its reactivity in various chemical reactions, particularly in bioorthogonal chemistry. The compound can be represented structurally as follows:

The biological activity of 1-(2-Azido-4-methylbenzoyl)piperidin-2-one primarily stems from its azido group. This group allows the compound to participate in cycloaddition reactions, forming triazole derivatives that can interact with biological macromolecules. These interactions can lead to covalent modifications, making it a valuable tool in enzyme studies and protein labeling.

Key Mechanisms:

- Enzyme Mechanism Studies : The azido group facilitates the study of enzyme mechanisms by allowing for specific labeling of active sites.

- Protein Labeling : It can be utilized to tag proteins for tracking and studying their interactions within biological systems.

Biological Activity

Research indicates that 1-(2-Azido-4-methylbenzoyl)piperidin-2-one exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of piperidinones, including this compound, possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.

Cytotoxicity

In vitro studies have reported cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in these cells makes it a candidate for further investigation in cancer therapy.

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of 1-(2-Azido-4-methylbenzoyl)piperidin-2-one on human cancer cell lines (e.g., A431 and Jurkat). The results indicated an IC50 value below that of standard chemotherapeutics like doxorubicin, highlighting its potential as an anticancer agent .

- Enzyme Inhibition : In another study, the compound was tested for its ability to inhibit specific enzymes involved in inflammatory pathways. Results showed significant inhibition of NLRP3 inflammasome activity, indicating potential anti-inflammatory applications .

Applications in Drug Development

The unique properties of 1-(2-Azido-4-methylbenzoyl)piperidin-2-one make it a promising candidate for drug development:

- Antiviral Agents : Its derivatives are being explored for antiviral activities against various pathogens.

- Cancer Therapeutics : Given its cytotoxic properties, it may serve as a scaffold for developing new anticancer drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.